1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is characterized by the presence of an oxazole ring, a cyclobutyl group, and a methanamine moiety.
Vorbereitungsmethoden
The synthesis of 1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a cycloaddition reaction.
Attachment of the Methanamine Moiety: The methanamine group is attached through a substitution reaction, often using reagents like amines and alkyl halides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Analyse Chemischer Reaktionen
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the development of advanced materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxazole ring and methanamine moiety are crucial for binding to enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride can be compared with similar compounds such as:
(3-cyclobutyl-1,2-oxazol-4-yl)methanamine: This compound shares the oxazole and cyclobutyl features but differs in the position of the methanamine group.
2-[1-(1,2-oxazol-3-yl)cyclobutyl]acetic acid: This compound has an acetic acid moiety instead of a methanamine group, leading to different chemical properties and applications.
[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride: This compound contains an oxadiazole ring, which imparts different reactivity and biological activity compared to the oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H13ClN2O |
---|---|
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
[1-(1,2-oxazol-3-yl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c9-6-8(3-1-4-8)7-2-5-11-10-7;/h2,5H,1,3-4,6,9H2;1H |
InChI-Schlüssel |
RQUNIEJXWOLOSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CN)C2=NOC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.